

Impact of patient fasting times on Disofenin scan accuracy

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Compound of Interest

Compound Name: Disofenin

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Technical Support Center: Disofenin Scan Protocols

This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of patient fasting times on the accuracy of **Disofenin** scans (also known as HIDA scans or cholescintigraphy).

Frequently Asked Questions (FAQs)

Q1: What is the optimal fasting period for a patient undergoing a standard **Disofenin** scan to assess for acute cholecystitis?

For routine evaluation of conditions like acute cholecystitis, patients should fast for a minimum of 4 to 6 hours before the administration of the radiotracer.^{[1][2][3]} This allows for the gallbladder to be in a relaxed state, ready to accept the radiolabeled bile.^[1]

Q2: What are the consequences of a patient not fasting or having a shortened fasting period before a **Disofenin** scan?

If a patient has eaten within 2 to 4 hours of the scan, the gallbladder may be contracting, which can interfere with its filling and potentially lead to a false-positive result suggesting cystic duct obstruction.^[4] Ingested food, particularly fats, stimulates the release of cholecystokinin (CCK), which causes the gallbladder to contract.^[1]

Q3: Can prolonged fasting affect the accuracy of a **Disofenin** scan?

Yes, prolonged fasting (greater than 24 hours) can lead to a false-positive result for acute cholecystitis.[1][4][5] When a patient fasts for an extended period, the gallbladder can become full of thick, viscous bile, which may prevent the radiotracer from entering, thus mimicking a blockage.[1][4] This is also a concern for patients receiving total parenteral nutrition (TPN).[4][6]

Q4: How does prolonged fasting impact the measurement of gallbladder ejection fraction (GBEF)?

Prolonged, overnight fasting can artificially decrease the gallbladder ejection fraction (GBEF).[7][8][9][10] This is thought to be due to overdistention of the gallbladder and increased bile viscosity, which impede its ability to contract effectively in response to stimulation.[9]

Q5: What is Sincalide, and when is its use recommended in relation to fasting?

Sincalide is a synthetic form of cholecystikinin (CCK) that is used to stimulate gallbladder contraction.[4] It is recommended for patients who have fasted for more than 24 hours or are on TPN to empty the gallbladder of viscous bile before the radiotracer is administered.[1][4] This helps to reduce the incidence of false-positive results.[4] The **Disofenin** scan is typically initiated 30 to 60 minutes after the Sincalide infusion is complete to allow the gallbladder to relax.[1][11]

Troubleshooting Guide

Issue Encountered	Potential Cause Related to Fasting	Recommended Action & Troubleshooting
Non-visualization of the gallbladder in a patient with suspected acute cholecystitis.	Insufficient Fasting: The patient may have eaten a meal within 4-6 hours of the scan, causing the gallbladder to be contracted.[1][4]	Verify the patient's fasting status. If the patient has eaten recently, the study may need to be rescheduled with proper fasting instructions.
Prolonged Fasting: The patient may have been fasting for more than 24 hours, leading to a full, static gallbladder.[1][4]	If prolonged fasting is identified prior to the scan, pretreatment with Sincalide should be considered to empty the gallbladder.[1] If discovered after non-visualization, delayed imaging up to 4 hours may be attempted, or the study may need to be repeated with appropriate pretreatment.[4]	
Gallbladder Ejection Fraction (GBEF) is lower than expected in a patient with biliary colic symptoms.	Prolonged Fasting: The patient may have fasted overnight, which can artificially lower the GBEF measurement.[7][10]	For GBEF assessment, a shorter fasting period of 4 to 6 hours is recommended.[7][10] If an overnight fast was performed, consider repeating the scan with the shorter fasting duration to obtain a more accurate assessment of gallbladder contractility.
Delayed or non-visualization of the small bowel.	Recent Opiate Use: While not directly a fasting issue, opiate medications can cause the sphincter of Oddi to constrict, delaying the passage of the radiotracer into the small bowel.[1][5]	It is recommended to withhold opiates for at least 6 hours before the scan.[1]

Quantitative Data on Fasting Times and GBEF

A retrospective study on patients with suspected symptomatic gallbladder hyperkinesia demonstrated a significant impact of fasting duration on Gallbladder Ejection Fraction (GBEF) measurements.

Fasting Duration	Number of Patients	Mean GBEF (%)	Key Finding
Overnight Fasting	7	46.5%	Initial GBEF was below the typical threshold for hyperkinesia.
4 to 6 hours	7	90.3%	A 94% increase in mean GBEF was observed with a shorter fasting period (p = 0.0017). [7] [10]

Experimental Protocols

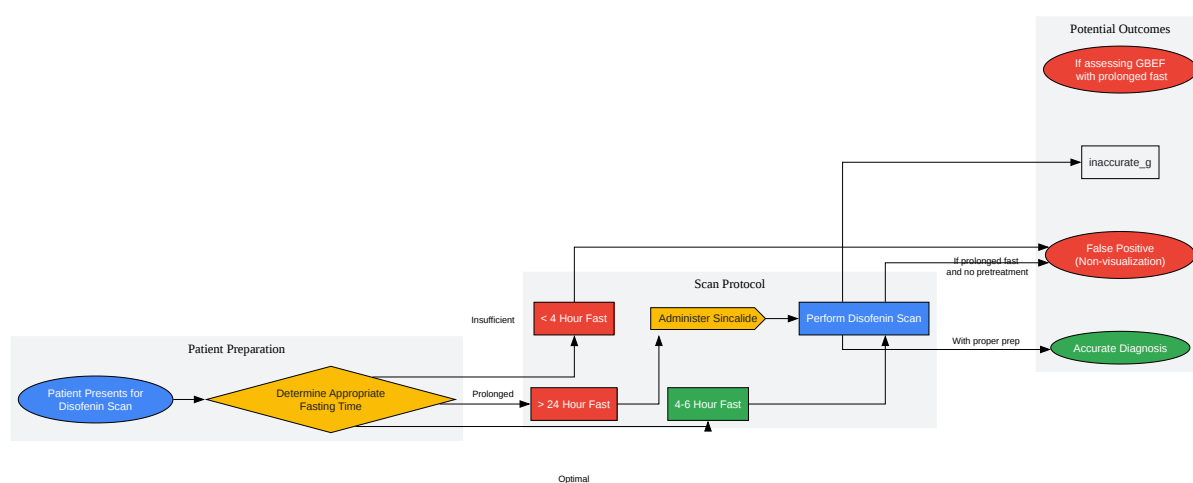
Protocol for Assessing the Impact of Fasting Duration on GBEF:

The following is a summary of the methodology used in a study investigating the effect of fasting times on GBEF in patients with suspected gallbladder hyperkinesia.[\[7\]](#)[\[10\]](#)

- Patient Selection: A retrospective series of 7 patients with clinical suspicion of symptomatic gallbladder hyperkinesia but with an initial GBEF of less than 80% after an overnight fast were selected.
- Initial Cholescintigraphy (Overnight Fast):
 - Patients fasted overnight prior to the scan.
 - A standard cholescintigraphy (HIDA scan) was performed to measure the GBEF.
- Repeat Cholescintigraphy (Shortened Fast):

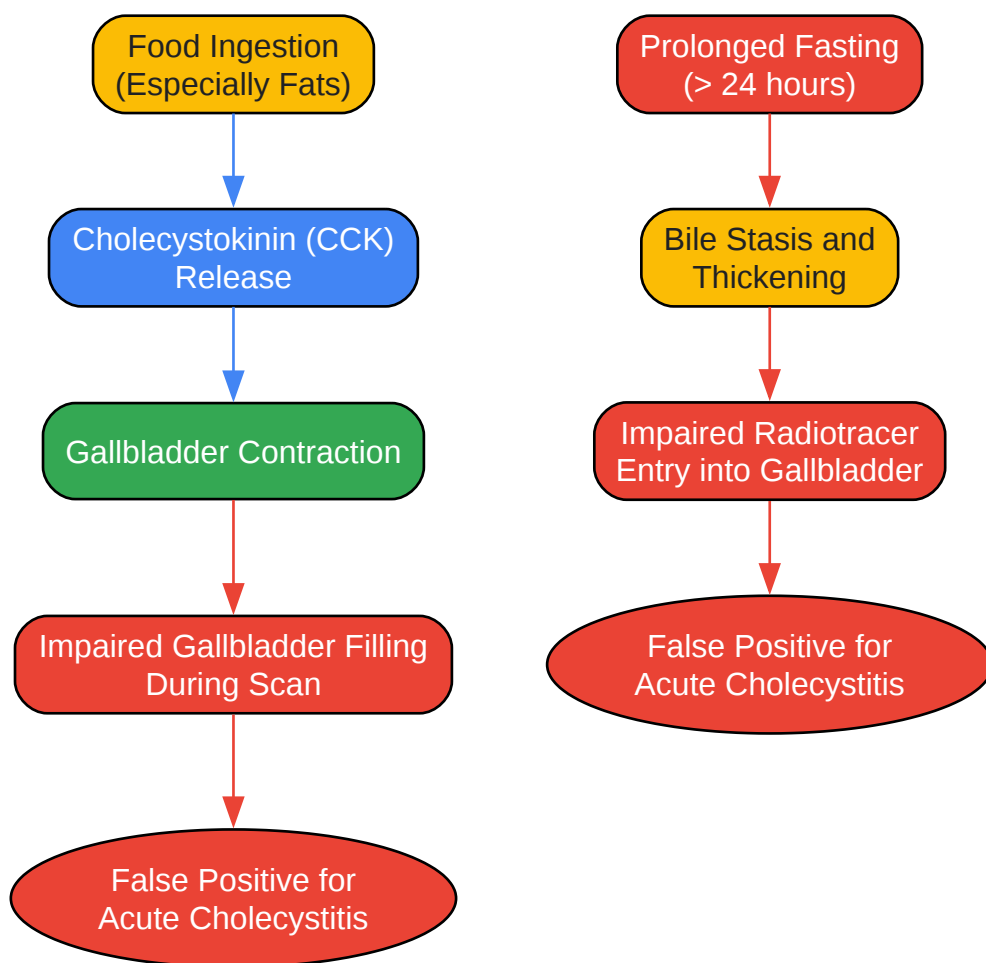
- The same patients underwent a repeat cholescintigraphy with a fasting period of only 4 to 6 hours.
- The GBEF was measured again using the same imaging protocol.
- Data Analysis:
 - The GBEF measurements from the two scans (overnight fast vs. 4-6 hour fast) were compared for each patient.
 - A paired t-test was used to determine the statistical significance of the difference in GBEF between the two fasting protocols.

Visualizations



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Caption: Workflow for Patient Fasting and **Disofenin** Scans.



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Caption: Physiological Impact of Fasting on **Disofenin** Scans.

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